molecular formula C14H18BrNO2 B5661562 1-[(4-bromo-3-methylphenoxy)acetyl]piperidine CAS No. 5334-12-3

1-[(4-bromo-3-methylphenoxy)acetyl]piperidine

Cat. No. B5661562
CAS RN: 5334-12-3
M. Wt: 312.20 g/mol
InChI Key: BUFMLEKIQUUORU-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of related piperidine derivatives involves complex chemical reactions. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate involves a one-pot three-component reaction (Khan et al., 2013).
  • Synthesis methods can involve halogenation, as seen in the production of halogenated 4-(phenoxymethyl)piperidines, which are synthesized as potential sigma receptor ligands (Waterhouse et al., 1997).

Molecular Structure Analysis

  • The molecular and crystal structures of piperidine derivatives are often determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on conformation and packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

  • Piperidine derivatives exhibit various chemical reactions, including bromination and formation of H-bonded dimers in the crystal lattice, as seen in the case of 5-bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide (Chirita et al., 2013).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and stability, are essential for understanding the practical applications of these compounds. However, specific data on the physical properties of 1-[(4-bromo-3-methylphenoxy)acetyl]piperidine is not available in the provided research.

Chemical Properties Analysis

  • Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the application of these compounds in different fields. For instance, the anti-acetylcholinesterase activity of certain piperidine derivatives indicates their potential application in pharmaceuticals (Sugimoto et al., 1990).

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-11-9-12(5-6-13(11)15)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFMLEKIQUUORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967954
Record name 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5334-12-3
Record name 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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